molecular formula C19H19NO3S B2904255 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide CAS No. 2034497-28-2

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2904255
CAS No.: 2034497-28-2
M. Wt: 341.43
InChI Key: ACYUTOZMGHQMMG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative designed for research applications. This compound is of significant interest in medicinal chemistry and oncology research, primarily for its potential as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that play a critical role in epigenetic gene regulation, and their overexpression is linked to various cancers . Benzamide-based inhibitors, like this compound, are known for their selectivity towards Class I HDAC enzymes (including HDAC1, 2, and 3), which makes them valuable tools for probing epigenetic mechanisms in disease states . The molecular structure incorporates a 2-ethoxybenzamide moiety, which acts as the zinc-binding group (ZBG) critical for HDAC inhibition . The design also features a heteroaromatic linker system containing both furan and thiophene rings. The furan ring, a common feature in pharmacologically active compounds, contributes to the molecule's electronic profile and is known to enhance binding interactions with biological targets . This specific structural configuration is intended to optimize properties such as target affinity, selectivity, and cell permeability for research purposes. This product is intended for non-clinical, in-vitro research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-23-17-6-4-3-5-16(17)19(21)20-11-9-15-7-8-18(24-15)14-10-12-22-13-14/h3-8,10,12-13H,2,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYUTOZMGHQMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using hydrogenation catalysts to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzamide core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Reagents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The unique electronic properties of the thiophene-furan moiety make this compound a candidate for use in organic electronics and photovoltaic materials.

    Biological Studies: It can be used as a probe to study the interactions of thiophene and furan derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiophene-furan moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Potential Target/Activity Reference
2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide (Target Compound) C₁₉H₁₉NO₃S Ethoxy, thiophen-ethyl, furan-3-yl Hypothesized: Enzyme inhibition, GPCRs
5-Bromo-N-(2-(ethyl(5-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)pentyl)amino)ethyl)-2,3-dimethoxybenzamide (11b) C₂₇H₃₃BrN₄O₃S Bromo, dimethoxy, triazole-thio, pentyl Bitopic dopamine D3 receptor ligands
3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (Filapixant) C₂₄H₂₅F₃N₄O₃S Morpholinyl, thiazolyl, trifluoromethyl Purinoreceptor antagonist (clinical candidate)
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-2-methyl-N-(quinolin-8-ylsulfonyl)benzamide (29) C₂₅H₂₁N₂O₅S₂ Hydroxypropynyl, quinolinylsulfonyl NS5 RdRp inhibitors (antiviral)

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines furan and thiophene, whereas analogues like Filapixant and compound 29 prioritize thiazole or quinoline moieties. These differences influence electronic properties and target selectivity.

Substituent Effects: The ethoxy group in the target compound may enhance lipophilicity compared to polar substituents (e.g., morpholinyl in Filapixant) .

Pharmacological Hypotheses: Similar to compound 29’s role in antiviral activity , the thiophene-furan system in the target compound could engage in π-π stacking or hydrogen bonding with viral polymerases. Unlike Filapixant’s purinoreceptor antagonism , the lack of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound suggests divergent receptor affinities.

Physicochemical Comparison

Table 2: Physicochemical Parameters

Parameter Target Compound Compound 11b Filapixant
Molecular Weight 341.4 597.6 506.5
LogP (Predicted) ~3.2 ~4.8 ~2.5
Hydrogen Bond Acceptors 4 7 8
Rotatable Bonds 7 12 9

The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability than bulkier analogues like 11b , though reduced solubility compared to Filapixant’s polar morpholinyl group .

Biological Activity

2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, an ethoxy group, and a thiophene-furan moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO3SC_{19}H_{19}NO_3S, with a molecular weight of 341.4 g/mol. The presence of both furan and thiophene rings contributes to its unique electronic properties, which may enhance its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₉NO₃S
Molecular Weight341.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • π-π Stacking Interactions : The thiophene-furan moiety can engage in π-π stacking interactions with aromatic residues in proteins.
  • Hydrogen Bonding : The benzamide core can form hydrogen bonds with amino acid side chains, potentially modulating the activity of enzymes or receptors.
  • Multi-target Interactions : Due to its structural complexity, it may interact with multiple biological targets, affecting various biochemical pathways.

Biological Activities

Preliminary studies indicate that this compound may exhibit a range of biological activities:

Anticancer Activity

Research has suggested that compounds with similar structures possess anticancer properties. The unique combination of the furan and thiophene rings may allow this compound to inhibit cancer cell proliferation through various pathways.

Anti-inflammatory Properties

Compounds related to this structure have shown potential anti-inflammatory effects, possibly by modulating inflammatory cytokines and pathways.

Antimicrobial Effects

The compound's structure suggests possible antimicrobial activity, which warrants further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study evaluating the anticancer effects of thiophene-furan derivatives indicated that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Inflammation Modulation : Research demonstrated that benzamide derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Screening : Preliminary antimicrobial assays showed that related compounds exhibited activity against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration of this compound in this area.

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